molecular formula C9H6Cl2F2O2 B1409991 3',4'-Dichloro-2'-(difluoromethoxy)acetophenone CAS No. 1803786-62-0

3',4'-Dichloro-2'-(difluoromethoxy)acetophenone

Cat. No.: B1409991
CAS No.: 1803786-62-0
M. Wt: 255.04 g/mol
InChI Key: WMHBGRRXSYGHAI-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone is a chemical compound with the molecular formula C9H6Cl2F2O2 It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a methoxy group on an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone typically involves the reaction of 3’,4’-dichloroacetophenone with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the methoxy group with the difluoromethoxy group.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dichloroacetophenone: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    2’,4’-Dichloro-3’-(difluoromethoxy)acetophenone: Positional isomer with different substitution pattern, leading to variations in reactivity and applications.

    3’,4’-Dichloro-2’-(methoxy)acetophenone:

Uniqueness

3’,4’-Dichloro-2’-(difluoromethoxy)acetophenone is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-3-6(10)7(11)8(5)15-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHBGRRXSYGHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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